7,4'-Dihydroxyflavone (7,4'-DHF) is a naturally occurring flavonoid found in plants like licorice root (Glycyrrhiza uralensis) []. It has garnered interest in scientific research due to its potential health benefits, as demonstrated in various studies:
Research suggests that 7,4'-DHF possesses anti-inflammatory properties. Studies have shown its ability to:
These findings suggest that 7,4'-DHF could be a potential candidate for developing novel anti-inflammatory treatments for various conditions, including allergic rhinitis, asthma, and chronic obstructive pulmonary disease (COPD).
While research on 7,4'-DHF is still ongoing, preliminary studies suggest its potential application in other areas:
7,4'-Dihydroxyflavone is a flavonoid compound with the molecular formula and a molecular weight of approximately 254.24 g/mol. This compound is characterized by hydroxyl groups located at the 4' and 7 positions of the flavone structure. It is naturally found in various plants, notably in Glycyrrhiza uralensis, commonly known as licorice. The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research .
Extensive research on 7,4'-DHF is lacking. More studies are needed to fully understand its:
Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride for reduction, and acetic anhydride for substitution reactions .
7,4'-Dihydroxyflavone has demonstrated significant biological activities, including:
Several synthetic routes have been developed to produce 7,4'-dihydroxyflavone:
The applications of 7,4'-dihydroxyflavone are diverse:
Research has shown that 7,4'-dihydroxyflavone interacts with various biological systems:
7,4'-Dihydroxyflavone shares structural similarities with other flavonoids but exhibits unique properties. Here are some comparable compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Quercetin | Hydroxyl groups at multiple positions | Antioxidant, anti-inflammatory |
Naringenin | Hydroxyl groups at 3', 4', and 5 positions | Antioxidant, anti-cancer |
Luteolin | Hydroxyl groups at 3', 4', and 5 positions | Anti-inflammatory, neuroprotective |
The uniqueness of 7,4'-dihydroxyflavone lies in its specific interaction with opioid receptors and its targeted effects on eotaxin production. Unlike other flavonoids that may exert broader antioxidant effects or anti-inflammatory actions without specific receptor interactions, 7,4'-dihydroxyflavone's role as an antagonist at opioid receptors provides it with distinct pharmacological potential .
7,4'-Dihydroxyflavone represents a naturally occurring flavonoid compound with the molecular formula C15H10O4 and a molecular weight of 254.24 grams per mole [1] [2]. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 7-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one [1] [3]. This flavone derivative belongs to the broader class of organic compounds known as flavones, which are characterized by their structure based on the backbone of 2-phenylchromen-4-one [4].
The structural architecture of 7,4'-dihydroxyflavone consists of a benzopyran ring system fused with a phenyl substituent [1]. The compound features two strategically positioned hydroxyl groups: one located at the 7-position of the chromone ring (ring A) and another at the 4'-position of the phenyl ring (ring B) [2] [4]. The Chemical Abstracts Service registry number for this compound is 2196-14-7, and it is also recognized by alternative nomenclature including 4',7-dihydroxyflavone [1] [2].
Molecular Characteristic | Value |
---|---|
Molecular Formula | C15H10O4 [1] |
Molecular Weight | 254.24 g/mol [2] |
IUPAC Name | 7-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one [1] |
CAS Number | 2196-14-7 [1] |
InChI Key | LCAWNFIFMLXZPQ-UHFFFAOYSA-N [1] |
SMILES Notation | OC1=CC=C(C=C1)C1=CC(=O)C2=C(O1)C=C(O)C=C2 [6] |
The canonical SMILES representation demonstrates the precise connectivity pattern of atoms within the molecule, revealing the characteristic flavone scaffold with specific hydroxyl substitutions [6]. The InChI key provides a unique identifier for database searches and structural verification across multiple chemical databases [1].
Crystallographic studies of related dihydroxyflavone compounds have provided insights into the molecular geometry and structural parameters of this class of flavonoids [9] [10]. The flavone skeleton of 7,4'-dihydroxyflavone exhibits a fundamentally planar configuration, with the chromone ring system and the phenyl substituent approaching coplanarity [10].
Structural analysis indicates that the dihedral angle between the benzopyran ring system and the phenyl ring typically ranges from minimal to moderate values, contributing to the overall molecular stability [10]. The hydroxyl groups at positions 7 and 4' participate in intramolecular and intermolecular hydrogen bonding interactions, which significantly influence the compound's crystalline packing and physical properties [9] [10].
Computational studies and experimental crystallographic data from related flavone derivatives suggest that the average deviation of atoms from the least-squares plane through the entire flavonoid skeleton is typically less than 0.1 Angstroms, confirming the essentially planar nature of the molecular framework [10]. The precise bond lengths and angles within the chromone system conform to typical values observed in flavone structures, with the carbonyl group at position 4 exhibiting characteristic ketone geometry [9].
7,4'-Dihydroxyflavone exhibits distinctive physical properties that reflect its molecular structure and intermolecular interactions [2] [14]. The compound presents as a yellow crystalline solid under standard laboratory conditions, characteristic of many flavonoid compounds [2] [15].
The melting point of 7,4'-dihydroxyflavone has been experimentally determined to be 324-325°C, indicating substantial thermal stability and strong intermolecular forces within the crystalline lattice [2] [14]. The predicted boiling point is calculated at 512.8 ± 50.0°C at standard atmospheric pressure, though this represents a theoretical value given the compound's tendency to decompose before reaching its boiling point [14].
Physical Property | Value | Reference |
---|---|---|
Melting Point | 324-325°C | [2] [14] |
Boiling Point (predicted) | 512.8 ± 50.0°C | [14] |
Density | 1.443 g/cm³ | [2] [14] |
Flash Point | 201.2 ± 23.6°C | [14] |
Appearance | Yellow crystalline solid | [2] |
Water Solubility | Practically insoluble | [4] [15] |
DMSO Solubility | ≥250 mg/mL (983.32 mM) | [15] [16] |
The solubility profile of 7,4'-dihydroxyflavone demonstrates typical behavior for flavonoid compounds [4]. The compound exhibits practically no solubility in water, consistent with its lipophilic character and calculated partition coefficient (LogP) of 2.54 [14] [23]. However, it shows excellent solubility in dimethyl sulfoxide, achieving concentrations of at least 250 milligrams per milliliter [15] [16]. This solubility pattern is attributed to the compound's ability to form hydrogen bonds with polar aprotic solvents while maintaining limited interactions with protic solvents like water [4].
The density of 7,4'-dihydroxyflavone is reported as 1.443 grams per cubic centimeter, reflecting the compact packing of molecules in the solid state [2] [14]. Storage recommendations specify maintaining the compound at -20°C in powder form to ensure long-term stability [2] [16].
The spectroscopic characterization of 7,4'-dihydroxyflavone provides comprehensive structural identification through multiple analytical techniques [1] [17]. Ultraviolet-visible absorption spectroscopy reveals characteristic absorption bands that are diagnostic for the flavone chromophore and hydroxyl substitution pattern [22] [25].
The ultraviolet absorption spectrum displays two prominent absorption maxima: Band I at approximately 330.4 nanometers and Band II at 253.3 nanometers [25]. These absorption characteristics are consistent with the extended conjugated system of the flavone nucleus and provide valuable information for structural elucidation and analytical quantification [22] [25].
Mass spectrometry analysis demonstrates highly reproducible fragmentation patterns [1] [17]. In tandem mass spectrometry experiments, the base peak appears at m/z 253.0531, corresponding to the molecular ion minus a hydrogen atom [1]. Secondary fragmentation produces significant peaks at m/z 117.0357 and 135.0103, representing characteristic fragmentation of the flavone skeleton [1].
Spectroscopic Method | Key Parameters | Values |
---|---|---|
UV Absorption | λmax Band I | 330.4 nm [25] |
UV Absorption | λmax Band II | 253.3 nm [25] |
MS-MS | Base Peak | m/z 253.0531 [1] |
MS-MS | Major Fragments | m/z 117.0357, 135.0103 [1] |
Ion Mobility | [M+H]+ CCS | 152.4 Ų [1] |
Ion Mobility | [M+Na]+ CCS | 175.15 Ų [1] |
Ion mobility spectrometry provides additional structural information through collision cross section measurements [1]. The protonated molecular ion [M+H]+ exhibits a collision cross section of 152.4 square Angstroms, while the sodium adduct [M+Na]+ shows a value of 175.15 square Angstroms [1]. These values are consistent with the predicted molecular geometry and provide orthogonal confirmation of structural identity [1].
Nuclear magnetic resonance spectroscopy has been employed for detailed structural characterization of 7,4'-dihydroxyflavone and related compounds [17] [19]. Proton nuclear magnetic resonance analysis reveals characteristic signals for the hydroxyl protons and aromatic protons, with chemical shifts consistent with the proposed structure [18] [19]. Carbon-13 nuclear magnetic resonance spectroscopy provides definitive assignment of carbon environments, particularly distinguishing the carbonyl carbon and hydroxyl-bearing carbons [19].
The physicochemical stability of 7,4'-dihydroxyflavone is influenced by various environmental factors including temperature, pH, and exposure to light and oxygen [21] [30]. The compound demonstrates remarkable thermal stability, as evidenced by its high melting point of 324-325°C [2] [14]. This thermal resistance is attributed to strong intermolecular hydrogen bonding and the rigid planar structure of the flavone scaffold [30].
Acid-base equilibrium studies indicate that 7,4'-dihydroxyflavone possesses a predicted pKa value of approximately 6.50 ± 0.40 for the strongest acidic proton, likely corresponding to one of the phenolic hydroxyl groups [23]. This pKa value suggests that the compound will exist predominantly in its neutral form under physiological pH conditions [23].
The stability profile of dihydroxyflavone compounds in aqueous systems has been extensively studied [30]. Research demonstrates that hydroxylation patterns significantly influence thermal stability, with compounds bearing hydroxyl groups in the B-ring generally showing reduced stability compared to those with hydroxyl groups exclusively in the A-ring [30]. The thermal stability order for related flavonols follows the pattern: resorcinol-type > catechol-type > pyrogallol-type substitution [30].
Stability Parameter | Value/Condition | Reference |
---|---|---|
Thermal Stability | Stable to 324°C | [2] [14] |
pKa (strongest acidic) | 6.50 ± 0.40 | [23] |
Storage Conditions | -20°C, dry conditions | [2] [16] |
Photostability | Light-sensitive | [30] |
Oxidative Stability | Moderate | [30] |
Under standard laboratory storage conditions, 7,4'-dihydroxyflavone remains stable for extended periods when maintained at -20°C in dry, dark conditions [2] [16]. The compound shows sensitivity to prolonged exposure to light and elevated temperatures, which can lead to gradual degradation through oxidative processes [30]. Decomposition products under harsh conditions may include simpler aromatic compounds resulting from ring-opening reactions [30].